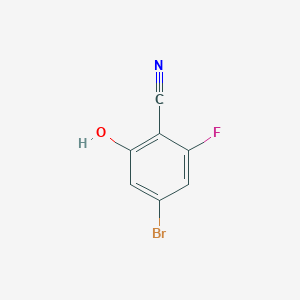

4-Bromo-2-fluoro-6-hydroxybenzonitrile

Descripción general

Descripción

4-Bromo-2-fluoro-6-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrFN and a molecular weight of 182.017 g/mol . It is also known by other names, including p-bromobenzonitrile , 1-bromo-4-cyanobenzene , and 4-bromobenzoic acid nitrile . Let’s explore its properties and characteristics further.

Aplicaciones Científicas De Investigación

Herbicide Development and Plant Resistance

- A study highlights the engineering of herbicide resistance in plants through the expression of a bacterial gene that detoxifies bromoxynil, a compound structurally related to 4-Bromo-2-fluoro-6-hydroxybenzonitrile, demonstrating a method for enhancing plant resistance to herbicides (Stalker, Mcbride, & Malyj, 1988).

Synthetic Chemistry

- The facile synthesis of 2-bromo-3-fluorobenzonitrile via halodeboronation of aryl boronic acids, demonstrating the utility of such transformations in creating halogenated aromatic nitriles, which could be relevant for synthesizing derivatives including 4-Bromo-2-fluoro-6-hydroxybenzonitrile (Szumigala, Devine, Gauthier, & Volante, 2004).

Radiofluorination and Radiopharmaceuticals

- A method for radiofluorination using 4-fluorobenzonitrile oxide for easy labeling of low-molecular-weight radiopharmaceuticals, indicating potential applications in the development of diagnostic and therapeutic agents (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).

Mecanismo De Acción

Target of Action

It is known that this compound is often used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its primary targets could be organoboron compounds and palladium (II) complexes .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-2-fluoro-6-hydroxybenzonitrile likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-fluoro-6-hydroxybenzonitrile can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is often used, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDAEBQYIBXEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C#N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-hydroxybenzonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2708905.png)

![1-[3-(Triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2708906.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)